

Application Note: BPR1J-340 Cell Viability Assay

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Compound of Interest		
Compound Name:	BPR1J-340	
Cat. No.:	B612019	Get Quote

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Introduction

BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1] Inhibition of FLT3 signaling by **BPR1J-340** leads to decreased cell proliferation and induction of apoptosis in cancer cells harboring FLT3 mutations.[2] This application note provides a detailed protocol for assessing the effect of **BPR1J-340** on cell viability using a common colorimetric method, the WST-1 assay. The provided methodologies can be adapted for similar tetrazolium-based assays such as the MTT or MTS assay.

Principle of the Assay

Cell viability and proliferation can be determined by measuring metabolic activity. Tetrazolium salts, such as WST-1 and MTT, are reduced by mitochondrial dehydrogenases in metabolically active cells to produce a colored formazan product.[3][4][5] The amount of formazan dye produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.[3][6]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of **BPR1J-340** in FLT3-dependent AML cell lines. This data can be used as a reference for designing dose-response experiments.



Cell Line	Parameter	Value (nM)
MOLM-13	GC50	2 - 6
MV4;11	GC50	2 - 6
MV4;11	IC50 (FLT3 phosphorylation)	~1
MV4;11	IC50 (STAT5 phosphorylation)	~1
FLT3-ITD transfected cells	IC50	10
FLT3-D835Y transfected cells	IC50	~100

Data sourced from Lin et al., 2014.[2]

Experimental Protocols

This section provides detailed protocols for a cell viability assay using **BPR1J-340**.

Materials and Reagents

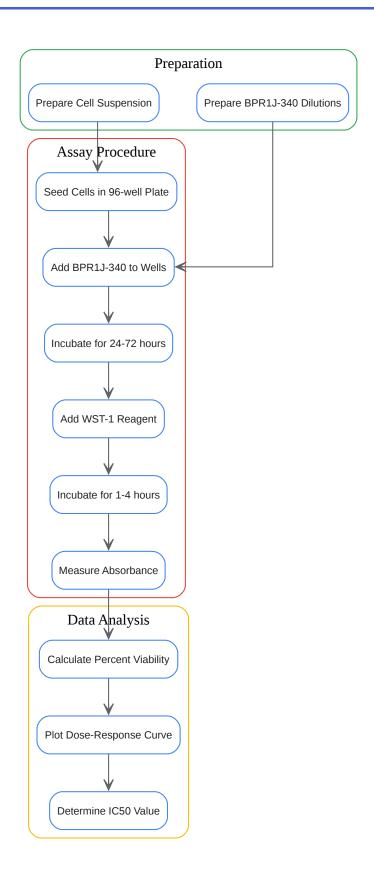
- BPR1J-340
- FLT3-dependent human acute myeloid leukemia cell lines (e.g., MOLM-13, MV4;11)
- Appropriate cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells, if applicable)
- WST-1 cell proliferation reagent
- 96-well flat-bottom sterile tissue culture plates
- Dimethyl sulfoxide (DMSO)



- Multichannel pipette
- Microplate reader capable of measuring absorbance at 420-480 nm
- Humidified incubator at 37°C with 5% CO2

Experimental Workflow





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Caption: Experimental workflow for the BPR1J-340 cell viability assay.



Detailed Protocol

- 1. Cell Culture and Seeding:
- Culture MOLM-13 or MV4;11 cells in the recommended medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
- Harvest cells in the exponential growth phase and determine the cell concentration using a hemocytometer or automated cell counter.
- Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/well).
- Seed 100 μL of the cell suspension into each well of a 96-well plate.
- Include wells with medium only to serve as a background control.
- Incubate the plate for 24 hours to allow cells to attach and resume growth.
- 2. Compound Preparation and Treatment:
- Prepare a stock solution of BPR1J-340 in DMSO.
- Perform serial dilutions of the **BPR1J-340** stock solution in a cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM).
- Include a vehicle control (DMSO at the same concentration as the highest BPR1J-340 concentration).
- Carefully remove the medium from the wells and add 100 μL of the prepared BPR1J-340 dilutions or vehicle control to the respective wells.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- 3. WST-1 Assay:
- Following the treatment incubation, add 10 μL of WST-1 reagent to each well.[6][7]
- Incubate the plate for 1 to 4 hours in the incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

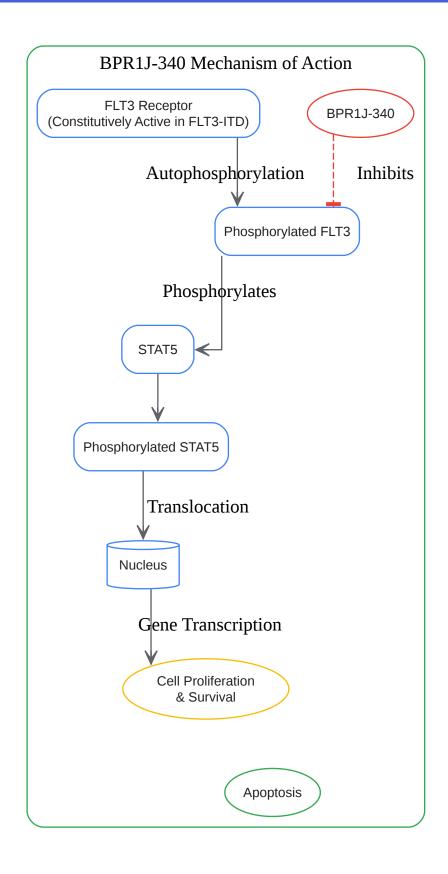


- After incubation, gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.[6]
- 4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength between 420-480 nm using a microplate reader.[6] A reference wavelength of >600 nm can be used to subtract background absorbance.[6]
- Subtract the absorbance of the background control (medium only) from all other readings.
- Calculate the percentage of cell viability for each treatment concentration using the following formula:
 - % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
- Plot the percent cell viability against the log of the BPR1J-340 concentration to generate a dose-response curve.
- Determine the IC50 value (the concentration of BPR1J-340 that inhibits cell viability by 50%)
 from the dose-response curve using appropriate software.

BPR1J-340 Signaling Pathway

BPR1J-340 exerts its effect by inhibiting the FLT3 signaling pathway. In AML cells with FLT3-ITD mutations, the FLT3 receptor is constitutively activated, leading to the phosphorylation and activation of downstream signaling molecules, including STAT5.[2][8] Phosphorylated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. BPR1J-340 blocks the phosphorylation of both FLT3 and STAT5, thereby inhibiting this pro-survival signaling cascade and inducing apoptosis.[1][2]





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Caption: **BPR1J-340** inhibits the FLT3 signaling pathway.



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